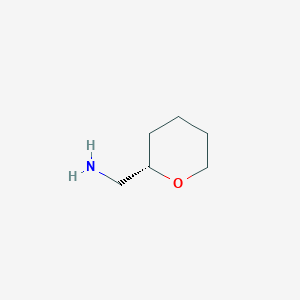

(S)-(tetrahydro-2H-pyran-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-(tetrahydro-2H-pyran-2-yl)methanamine is a chiral amine compound with the molecular formula C6H13NO. It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(tetrahydro-2H-pyran-2-yl)methanamine typically involves the reduction of the corresponding oxime or nitrile precursor. One common method is the reduction of (S)-tetrahydro-2H-pyran-2-yl nitrile using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

(S)-(tetrahydro-2H-pyran-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Further reduction can yield secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Yields secondary or tertiary amines.

Substitution: Results in various substituted pyran derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antiviral Properties

Research has indicated that derivatives of tetrahydropyran compounds exhibit antiviral activities. For instance, (S)-(tetrahydro-2H-pyran-2-yl)methanamine has been studied for its potential in developing antiviral agents against viruses such as HIV and influenza. The compound's ability to inhibit viral replication is attributed to its interaction with viral enzymes, making it a candidate for further investigations in antiviral drug development .

1.2 Chiral Building Blocks

As a chiral amine, this compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its stereochemistry allows for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry where the efficacy and safety of drugs can be significantly affected by their chirality. This compound has been utilized in the synthesis of chiral intermediates for drugs targeting central nervous system disorders .

Organic Synthesis

2.1 Synthetic Methodologies

this compound is employed in various synthetic methodologies, including asymmetric synthesis and catalysis. It can act as a chiral auxiliary or ligand in reactions such as asymmetric hydrogenation and cross-coupling reactions, facilitating the formation of complex organic molecules with high enantioselectivity.

Table 1: Synthetic Applications of this compound

Material Science

3.1 Polymer Chemistry

The unique properties of this compound have led to its exploration in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that polymers modified with this compound exhibit improved performance characteristics, making them suitable for applications in coatings and adhesives.

3.2 Nanomaterials

Recent studies have investigated the use of this compound in the synthesis of nanomaterials. Its ability to stabilize nanoparticles during synthesis has implications for developing advanced materials with specific optical or electronic properties. This application is particularly relevant in fields such as electronics and photonics.

Case Studies

4.1 Antiviral Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel antiviral agents based on this compound derivatives. The results demonstrated significant antiviral activity against influenza viruses, paving the way for new therapeutic strategies.

4.2 Asymmetric Synthesis

In a comprehensive review on asymmetric synthesis, researchers showcased how this compound was utilized to create complex molecules with high enantioselectivity, emphasizing its role as an essential chiral building block in pharmaceutical development.

Mecanismo De Acción

The mechanism of action of (S)-(tetrahydro-2H-pyran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, in medicinal chemistry, it may bind to enzyme active sites, altering their catalytic activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

®-(tetrahydro-2H-pyran-2-yl)methanamine: The enantiomer of the (S)-form, with similar chemical properties but different biological activities.

Tetrahydro-2H-pyran-2-ylamine: Lacks the chiral center, resulting in different reactivity and applications.

2-Aminotetrahydropyran: Another derivative with variations in the position of the amino group.

Uniqueness

(S)-(tetrahydro-2H-pyran-2-yl)methanamine is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Actividad Biológica

(S)-(tetrahydro-2H-pyran-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, with the CAS number 885331-14-6, features a tetrahydropyran ring that contributes to its unique biological activity. The compound's structure allows for interactions with various biological targets, enhancing its therapeutic potential.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes and modulate cellular pathways. Similar compounds have been shown to interact with cyclin-dependent kinases (CDKs), leading to alterations in cell cycle progression and apoptosis induction in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antiproliferative Activity : Significant inhibition of cancer cell proliferation has been observed across various cell lines.

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in malignant cells, particularly through mitochondrial signaling pathways.

- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Anticancer Activity

-

MCF7 Cell Line Evaluation :

- Study : In vitro studies on MCF7 breast cancer cells demonstrated that this compound treatment resulted in significant apoptosis induction.

- Methodology : Annexin V/PI staining was used to assess apoptotic phases.

- Results : Increased early and late apoptotic cell populations were noted, indicating effective anticancer properties.

-

Nasopharyngeal Carcinoma Study :

- Study : A comparative analysis with cisplatin showed that this compound exhibited potent antiproliferative effects with lower nephrotoxicity.

- Results : The compound's efficacy was comparable to established chemotherapeutics, highlighting its potential as a safer alternative.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Significant inhibition of cancer cell growth | |

| Apoptosis Induction | Increased apoptosis in MCF7 cells | |

| Anti-inflammatory | Potential reduction in inflammatory markers |

This compound interacts with several biochemical pathways:

- CDK Inhibition : The compound binds to CDK enzymes, inhibiting their activity and leading to cell cycle arrest.

- Mitochondrial Signaling : It influences mitochondrial pathways that are critical for apoptosis.

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver through phase I and phase II reactions. Understanding these pathways is crucial for evaluating the pharmacokinetics and potential toxicity of the compound.

Propiedades

IUPAC Name |

[(2S)-oxan-2-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGCBQKDTGBHSC-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCO[C@@H](C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.